molecular formula C25H20N4O2S2 B3287648 3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one CAS No. 847403-09-2

3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Cat. No.: B3287648
CAS No.: 847403-09-2
M. Wt: 472.6 g/mol
InChI Key: HWGBJNNETKHZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one (CAS 1453848-32-4) is a sophisticated synthetic small molecule of significant interest in chemical biology and proteomics research. This compound, available from suppliers like Ambeed , features a complex architecture integrating 1,2,4-triazole and benzothiazolone pharmacophores, a structure often associated with the modulation of enzymatic activity. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known for its ability to participate in key hydrogen bonding interactions within active sites, making it a common feature in inhibitors for various kinase targets. The benzothiazolone moiety is another biologically relevant heterocycle with documented metabolic properties. Researchers utilize this compound primarily as a key intermediate or a functional probe in the design and synthesis of novel bioactive molecules, high-throughput screening assays, and structure-activity relationship (SAR) studies. Its exact mechanism of action is an area of active investigation, but its molecular design suggests potential as a covalent modifier or an allosteric regulator due to the reactive sulfanyl linkage. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[[4-(2-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S2/c1-17-9-5-6-12-19(17)29-23(15-28-20-13-7-8-14-22(20)33-25(28)31)26-27-24(29)32-16-21(30)18-10-3-2-4-11-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGBJNNETKHZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzothiazole Ring: The benzothiazole ring can be introduced through a condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative.

    Coupling Reactions: The final compound is obtained by coupling the triazole and benzothiazole intermediates using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Modifications

Compound Name Core Structure Substituents Biological Activity
Target Compound Benzothiazole + 1,2,4-triazole 2-Methylphenyl, (2-oxo-2-phenylethyl)sulfanyl Antifungal, Anticancer (hypothetical)
N-[(4-Benzothiazole-2-yl)Phenyl] Benzenesulfonamides Benzothiazole + sulfonamide Sulfonamide group at para/meta position Antimicrobial
2-Phenyl-Substituted Benzimidazole Benzimidazole Phenyl group at position 2 High anticancer activity
(+)-(R)-5-[1-(Benzenesulfonamido)-2-Phenylethyl]-4-Phenethyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thion 1,2,4-Triazole Benzenesulfonamido, phenethyl Enzyme inhibition (theoretical)
Triazole-Schiff Base Benzopyranone Derivatives Triazole + benzopyranone Schiff base linkage Antiviral

Key Observations :

  • Compared to 2-phenyl benzimidazoles , the benzothiazole-triazole hybrid may exhibit enhanced solubility due to polar sulfanyl and ketone groups.

Table 2: Reported Bioactivities of Analogues

Compound Class Activity Profile Mechanism of Action (Hypothesized)
Benzothiazole Derivatives Antifungal (e.g., CYP51 inhibition), Anticancer (DNA intercalation) Enzyme inhibition, nucleic acid binding
1,2,4-Triazole Derivatives Antibacterial, Antifungal (e.g., lanosterol demethylase disruption) Disruption of microbial cell membrane synthesis
Benzimidazole Derivatives Cytotoxic (IC₅₀: 2–10 μM against HCC827 cells) Apoptosis induction via caspase activation
Target Compound (Hypothetical) Likely antifungal/anticancer (based on structural motifs) Dual action: enzyme inhibition + DNA interaction

Critical Analysis :

  • The benzothiazole-triazole scaffold may synergize mechanisms seen in standalone benzothiazoles (e.g., CYP51 binding ) and triazoles (e.g., membrane disruption ).
  • Unlike benzimidazoles, which show high cytotoxicity but poor solubility , the sulfanyl group in the target compound could balance lipophilicity and bioavailability.

Pharmacokinetic and ADME Properties

Table 3: ADME Profiles of Analogues

Compound Class Solubility Metabolic Stability Plasma Protein Binding Permeability
Benzothiazoles Moderate High High (~90%) Low
Benzimidazoles Low Moderate Low (~50%) Moderate
Target Compound (Predicted) Moderate-High High High (~85%) Moderate

Insights :

  • The target compound’s 2-oxo-2-phenylethylsulfanyl group may enhance solubility compared to non-polar benzimidazoles .
  • High plasma protein binding could limit free drug availability, necessitating structural optimization for improved efficacy.

Biological Activity

The compound 3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one has garnered attention due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

This compound belongs to a class of chemical entities characterized by a complex structure that includes a triazole ring and a benzothiazole moiety. The presence of these functional groups is often associated with significant biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole, similar to the compound , exhibit promising antitumor properties . For instance:

  • Cell Line Studies : Research has demonstrated that compounds with similar structures can inhibit the proliferation of cancer cells. In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) showed that certain derivatives could effectively reduce cell viability with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D) .
  • Mechanism of Action : The antitumor activity is often linked to the ability of these compounds to bind to DNA, particularly within the minor groove, which disrupts cellular processes essential for tumor growth .

Antimicrobial Activity

In addition to antitumor effects, this compound may also possess antimicrobial properties :

  • Testing Against Bacteria : Compounds structurally related to the target compound have shown effectiveness against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria through broth microdilution methods .
  • Eukaryotic Model Testing : The efficacy of these compounds was also evaluated using Saccharomyces cerevisiae, indicating a broader spectrum of antimicrobial activity .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesIC50 Values (µM)Reference
AntitumorA549 (Lung Cancer)6.26
HCC827 (Lung Cancer)20.46
NCI-H358 (Lung Cancer)16.00
AntimicrobialStaphylococcus aureusNot specified
Escherichia coliNot specified
Saccharomyces cerevisiaeNot specified

Case Studies

Several case studies have highlighted the potential of benzothiazole derivatives in drug development:

  • Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activities, revealing significant antitumor effects in both 2D and 3D cultures .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications in substituents on the benzothiazole nucleus can enhance biological activity, suggesting pathways for optimizing therapeutic efficacy .

Q & A

Q. Critical Parameters :

  • Purity of starting materials (e.g., substituted benzaldehydes).
  • Strict control of reaction time and temperature to avoid side products (e.g., over-oxidation of sulfanyl groups).

Basic Question: How to characterize the compound’s structure and purity?

Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns on the triazole and benzothiazolone rings. For example, the methyl group on the 2-methylphenyl substituent appears as a singlet (~δ 2.3 ppm) .
    • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch of benzothiazolone at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • Elemental Analysis : Verify stoichiometry (e.g., %C, %N, %S) to confirm purity. Deviations >0.3% indicate impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

Validation : Cross-check experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Advanced Question: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:
Contradictions often arise from variability in experimental design. To address this:

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., ≤20 passages) and validated protocols (e.g., MTT assay for cytotoxicity with triplicate technical replicates) .
  • Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO at ≤0.1% v/v) to normalize batch-to-batch variability .
  • Statistical Analysis : Apply multivariate methods (e.g., ANOVA with Tukey’s post-hoc test) to distinguish true bioactivity from noise. Report effect sizes (e.g., IC₅₀ values with 95% confidence intervals) .

Case Study : If one study reports IC₅₀ = 5 µM (Cancer Cell A) and another IC₅₀ = 20 µM (Cancer Cell B), validate using orthogonal assays (e.g., apoptosis markers like caspase-3 activation) to confirm mechanism-specific effects .

Advanced Question: How to evaluate molecular interactions using computational and experimental methods?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to target proteins (e.g., kinases). Set grid parameters to cover the active site (e.g., 25 ų box) and run ≥100 simulations to account for conformational flexibility. Compare binding poses with co-crystallized ligands .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure compound binding kinetics (ka, kd) at concentrations spanning 0.1–100 µM. A response >50 RU indicates significant interaction .
  • Mutagenesis Studies : Engineer point mutations in predicted binding residues (e.g., Lys123Ala in kinase X) and re-test activity. A >10-fold loss in potency supports the docking model .

Advanced Question: How to assess stability and degradation under different storage/experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Thermal Stability : Store the compound at 40°C/75% RH for 6 months and analyze degradation via HPLC (C18 column, acetonitrile/water gradient). Degradation >5% warrants reformulation .
    • Photolytic Stability : Expose to UV light (320–400 nm) for 48 hours. Monitor loss of parent compound and identify photoproducts via LC-MS .
  • Environmental Fate : Use OECD Guideline 307 (soil degradation) to assess half-life in aerobic/anaerobic conditions. Spiked samples are incubated at 20°C, and residues quantified via GC-MS .

Mitigation Strategies : For lab storage, use amber vials at -20°C under argon to prevent oxidation/hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Reactant of Route 2
3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.